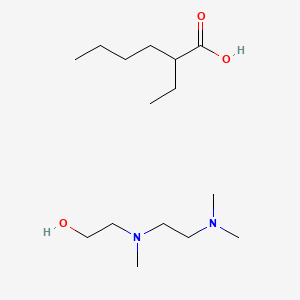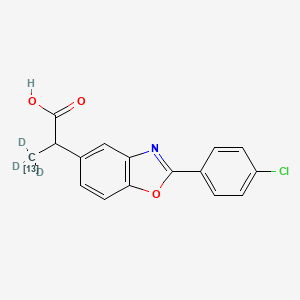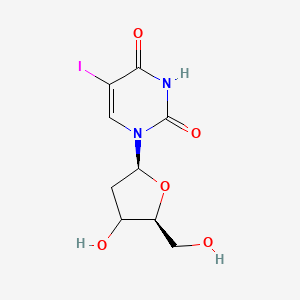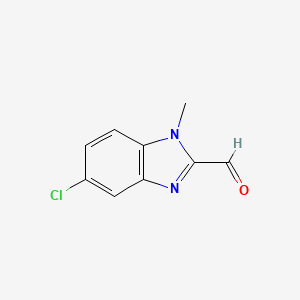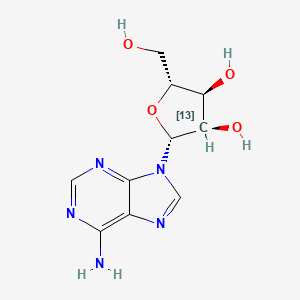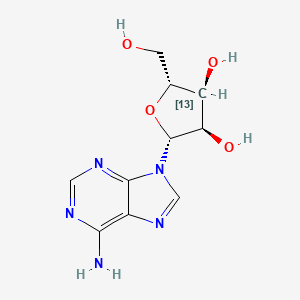
4-氨基苯并吡唑酮-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminophenazone-d3 is a deuterated form of 4-Aminophenazone, an analgesic and antipyretic drug . It is used in pharmaceutical research and development, particularly in drug metabolism studies . It works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, causing inflammation, fever, and pain . It is commonly used for the treatment of mild to moderate pain, headache, and fever .
Synthesis Analysis
The formation of novel cocrystals of rearranged 4-aminophenazone and 4-nitro-N-(4-nitrobenzoyl) benzamide in 1:1 stoichiometry under employed conditions for thiourea synthesis has been reported . The enamine nucleophilic addition reaction by 4-aminophenazone on 4-nitrosubstituted aroyl isothiocyanates under reflux temperature suggests the emergence of rearranged counterpart of cocrystal .
Molecular Structure Analysis
Chemically, 4-Aminophenazone D3 is an organic compound with the molecular formula C₁₁H₉D₃N₂O . It is a white to off-white powder, soluble in water, ethanol, and chloroform .
Chemical Reactions Analysis
4-Aminophenazone has been used in the formation of novel cocrystals under thiourea reaction conditions . It has also been used in the analysis of serum, where it forms a red dye 4-(p-benzochinone-monoimino)-phenazone when oxidized by peroxidase .
Physical and Chemical Properties Analysis
4-Aminophenazone D3 is a white to off-white powder, soluble in water, ethanol, and chloroform . It is stable under normal conditions .
科学研究应用
吸附和去除性能
4-氨基苯并吡唑酮-d3 已被用于制备羧甲基纤维素基纳米复合材料。 该材料在模拟纺织废水溶液中吸附和去除结晶紫和亮绿染料方面表现出良好的效果 . 发现吸附容量取决于几个因素,如接触时间、初始浓度、吸附剂质量、溶液pH值的影响、温度以及KNO3的影响 .
生物医学应用
安替比林-d3 是一种氨基功能化的杂环吡唑啉酮衍生物,具有镇痛、消炎和退热等治疗价值 . 安替比林-d3 的化学结构表现出优异的氢键位点,被认为是超分子自组装的潜在支架 .
药物递送系统
安替比林-d3 已被用于合成磁增强药物递送复合材料。 负载在该复合材料上的安替比林的释放曲线表明,在 50 小时后持续释放率超过 95% . 这表明安替比林-d3 可用于开发高效的药物递送系统 .
有机凝胶的形成
安替比林-d3 已被衍生为非天然氨基酸,如氨基吡唑啉酮氨基酸及其肽。 其中一种氨基酸,O-烷基化安替比林,含有混合(α/β)肽,在 50-55°C 下用乙酸乙酯:正己烷 (1:3) 超声处理后,以 0.7-0.9% (w/v) 的浓度形成有机凝胶 .
抑制活性
成功地合成了一系列具有生物活性芳基磺酸酯部分的安替比林基席夫碱衍生物,并筛选了其对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的抑制活性
作用机制
Target of Action
4-Aminophenazone-d3, also known as Ampyrone-d3, primarily targets the cytochrome P-450 metabolic activity in liver function tests . This compound is a pyrazolone with analgesic, anti-inflammatory, and antipyretic properties .
Mode of Action
4-Aminophenazone-d3 interacts with its targets by being metabolized very slowly . In older infants, a higher amount of exhaled 13-CO2 is observed , indicating the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The compound affects the cytochrome P-450 metabolic activity pathway in the liver . The hydrogen peroxide produced in this pathway then reacts with 4-aminophenazone and 4-chlorophenol under the catalytic action of peroxidase to form a red dye . The color intensity of the red dye formed is directly proportional to the triglyceride concentration and can be measured photometrically .
Pharmacokinetics
The pharmacokinetics of 4-Aminophenazone-d3 involve N-demethylation . This process impacts the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 4-Aminophenazone-d3’s action include analgesic, anti-inflammatory, and antipyretic properties . It carries a risk of agranulocytosis, a life-threatening side effect .
Action Environment
The action, efficacy, and stability of 4-Aminophenazone-d3 can be influenced by environmental factors. For instance, the compound is metabolized very slowly by normal newborn babies . In older infants, a higher amount of exhaled 13-CO2 is observed , indicating that age can influence the compound’s action.
生化分析
Biochemical Properties
4-Aminophenazone-d3 plays a significant role in various biochemical reactions. It interacts with several enzymes, including cytochrome P-450, which is crucial for its metabolic activity in liver function tests . The compound also exhibits interactions with proteins involved in inflammatory responses, such as cyclooxygenase (COX) enzymes, thereby inhibiting the synthesis of prostaglandins . These interactions highlight the compound’s role in modulating biochemical pathways related to inflammation and pain.
Cellular Effects
4-Aminophenazone-d3 influences various cellular processes. It affects cell signaling pathways by inhibiting the activity of COX enzymes, leading to reduced production of pro-inflammatory mediators . This inhibition can alter gene expression patterns associated with inflammation and pain responses. Additionally, 4-Aminophenazone-d3 impacts cellular metabolism by modulating the activity of enzymes involved in oxidative stress responses . These effects underscore the compound’s potential in therapeutic applications targeting inflammatory conditions.
Molecular Mechanism
At the molecular level, 4-Aminophenazone-d3 exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is crucial for its anti-inflammatory and analgesic properties. Furthermore, 4-Aminophenazone-d3 can modulate gene expression by influencing transcription factors involved in inflammatory pathways . These molecular interactions provide a comprehensive understanding of the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminophenazone-d3 can vary over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme temperatures or prolonged exposure to light . Long-term studies have shown that 4-Aminophenazone-d3 can maintain its efficacy in inhibiting COX enzymes and reducing inflammation over extended periods . Its stability and activity may diminish over time, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of 4-Aminophenazone-d3 in animal models are dose-dependent. At lower doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety in preclinical studies.
Metabolic Pathways
4-Aminophenazone-d3 is involved in several metabolic pathways. It undergoes N-demethylation and acetylation, resulting in the formation of metabolites such as 4-aminoantipyrine . These metabolites can further participate in biochemical reactions, contributing to the compound’s overall pharmacological profile. The involvement of cytochrome P-450 enzymes in its metabolism underscores the importance of liver function in its biotransformation .
Transport and Distribution
Within cells and tissues, 4-Aminophenazone-d3 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . These properties are essential for understanding its pharmacokinetics and biodistribution in biological systems.
Subcellular Localization
The subcellular localization of 4-Aminophenazone-d3 is critical for its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct its localization to these organelles, influencing its biochemical effects . Understanding its subcellular distribution provides insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-amino-5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFWWDJHLFCNIJ-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine](/img/structure/B583428.png)


